molecular formula C14H13BrClNO B1333012 1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone CAS No. 610274-24-3

1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone

Cat. No. B1333012
CAS RN: 610274-24-3
M. Wt: 326.61 g/mol
InChI Key: ITDXFQDOFWXRRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone" is a pyrrole derivative, which is a class of organic compounds characterized by a five-membered heterocyclic ring structure containing one nitrogen atom. Pyrrole derivatives are known for their diverse applications in pharmaceuticals, materials science, and as corrosion inhibitors.

Synthesis Analysis

The synthesis of pyrrole derivatives can be complex, involving multi-component reactions. For instance, a related penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite. This method demonstrates the potential for efficient synthesis of complex pyrrole structures, which could be applicable to the synthesis of "1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone" .

Molecular Structure Analysis

Structural characterization of pyrrole derivatives is typically achieved through various spectroscopic techniques such as NMR and FT-IR, and confirmed by single-crystal X-ray diffraction. Computational studies using density functional theory (DFT) can predict spectral and geometrical data, with high correlations found between experimental and predicted data. This approach would be relevant for analyzing the molecular structure of "1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone" .

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, including those that involve protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl group, for example, can be attached under phase transfer conditions and removed through a three-step, one-pot sequence. Such protecting group strategies could be employed in the chemical manipulation of "1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone" to achieve desired modifications or to protect the molecule during synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The electrochemical study of a related compound showed good inhibition efficiency on steel surfaces, indicating potential applications as corrosion inhibitors. The physical properties such as solubility, melting point, and boiling point would be determined by the specific substituents on the pyrrole ring. For "1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone", these properties would need to be empirically determined .

Scientific Research Applications

Luminescent Polymers

  • Synthesis and Properties : Polymers containing 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units, similar to the structure of the compound , exhibit strong fluorescence and high quantum yield. These polymers are synthesized using palladium-catalyzed Suzuki coupling and are soluble in common organic solvents (Zhang & Tieke, 2008).

Corrosion Inhibition

  • Corrosion Inhibitor Synthesis and Characterization : A new penta-substituted pyrrole derivative, structurally similar to the compound , has been synthesized and demonstrated to inhibit corrosion on steel surfaces by blocking active sites. This was confirmed using various spectroscopic techniques and electrochemical studies (Louroubi et al., 2019).

Antimicrobial Agents

  • Antimicrobial Activity : Novel pyrrole derivatives, structurally related to the compound , have been synthesized and evaluated for antimicrobial activities. These compounds, particularly those with a methoxy group, showed significant antibacterial and antifungal activity, attributed to the presence of the heterocyclic ring (Hublikar et al., 2019).

Photophysical Properties

  • Synthesis and Properties of Novel Fused Oxazapolycyclic Skeletons : Compounds with structures related to the compound demonstrate strong blue emission in dichloromethane. This involves pyrrole-fused dibenzo[b,f][1,4]oxazepines, consisting of six fused rings, which have unique photophysical properties (Petrovskii et al., 2017).

Pyrrole Derivatives Synthesis

  • Preparation and Biological Activity Study : Various pyrrole derivatives, akin to the compound , have been synthesized and characterized. These studies focus on understanding the structure-activity relationship and exploring potential biological activities (Mahmoud, 2014).

properties

IUPAC Name

1-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClNO/c1-9-7-13(14(18)8-16)10(2)17(9)12-5-3-11(15)4-6-12/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDXFQDOFWXRRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368321
Record name 1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone

CAS RN

610274-24-3
Record name 1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.